3-Amino-5-phenylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-10-7, 827-41-8 | |
| Record name | 3-Amino-5-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 5-amino-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-phenylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 3 Phenyl 1h Pyrazol 5 Amine
Strategies for the Construction of the 3-Phenyl-1H-pyrazol-5-amine Core
The formation of the 3-phenyl-1H-pyrazol-5-amine framework primarily relies on cyclization reactions, with careful consideration of regioselectivity to ensure the desired substitution pattern.
Pyrazole (B372694) Ring Formation via Condensation Reactions
The most prevalent and classical method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final pyrazole product. beilstein-journals.org For the synthesis of 3-phenyl-1H-pyrazol-5-amine, benzoylacetonitrile (B15868) is a common starting material, which reacts with a hydrazine (B178648) derivative. The reaction is typically carried out under reflux in a solvent such as ethanol. beilstein-journals.org
Multicomponent reactions have also emerged as an efficient strategy for the synthesis of aminopyrazole derivatives. rsc.org These one-pot procedures can involve the reaction of aromatic aldehydes, malononitrile (B47326), and phenylhydrazine (B124118), often facilitated by a catalyst. rsc.org For instance, a three-component condensation of an aldehyde, malononitrile, and phenylhydrazine in an aqueous medium using a recyclable polymer catalyst has been reported to produce 5-aminopyrazole derivatives efficiently. rsc.org
Below is a table summarizing various condensation reaction approaches for the synthesis of pyrazole cores.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| β-Ketonitriles and Hydrazines | Refluxing ethanol | 5-Aminopyrazoles | beilstein-journals.org |
| Aromatic Aldehydes, Malononitrile, and Phenylhydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Amino pyrazole derivatives | rsc.org |
| Phenylhydrazines, Aldehydes, and Malononitrile | Sodium p-toluene sulfonate (NaPTS), aqueous medium | 5-Aminopyrazole-4-carbonitrile | rsc.org |
| Aldehydes, Ketones, and Hydrazines | Microwave irradiation | 1,3,5-Trisubstituted pyrazoles | rsc.org |
Regioselective Synthesis Approaches
The reaction between unsymmetrically substituted hydrazines and 1,3-dielectrophiles can lead to the formation of two regioisomeric pyrazoles. wordpress.com The regiochemical outcome is influenced by factors such as the nature of the substituents on the hydrazine, the reaction conditions (temperature, solvent, and catalyst), and the electronic properties of the reactants. thieme-connect.com
Generally, the reaction of substituted hydrazines with alkoxyacrylonitriles tends to yield 5-substituted aminopyrazoles as the thermodynamically favored product. thieme-connect.com However, by carefully controlling the reaction conditions, it is possible to favor the formation of the 3-substituted isomer. For example, using basic conditions at low temperatures (0 °C) can lead to the kinetic product, the 3-substituted pyrazole, by trapping the initial Michael adduct before it can equilibrate to the more stable isomer. thieme-connect.com Conversely, neutral conditions and elevated temperatures promote the formation of the thermodynamically preferred 5-substituted pyrazole. thieme-connect.com
It's noteworthy that electron-poor or bulky hydrazines, such as phenylhydrazine, often show a bias towards the formation of the 5-substituted pyrazole isomer. thieme-connect.com The development of methods to selectively access either the 3- or 5-substituted aminopyrazole is crucial for expanding the diversity of accessible drug-like molecules. thieme-connect.com
Derivatization and Functionalization Approaches
The 3-phenyl-1H-pyrazol-5-amine scaffold offers multiple sites for further chemical modification, including the pyrazole ring, the phenyl moiety, and the exocyclic amino group. These modifications are key to tuning the molecule's properties for various applications.
Substitution Reactions on the Pyrazole Ring and Phenyl Moiety
The pyrazole ring of 3-phenyl-1H-pyrazol-5-amine can undergo various substitution reactions, most notably at the C4 position. A metal-free, room-temperature method for the regioselective halogenation (bromination, iodination, or chlorination) of the C4 position has been developed using N-halosuccinimides (NXS) in dimethyl sulfoxide (B87167) (DMSO). For instance, treating 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) in DMSO results in a high yield of the 4-bromo derivative. This subsequent deprotection of the tosyl group provides a valuable precursor for cross-coupling reactions.
Furthermore, Rh(III)-catalyzed C–H activation and annulation of 3-phenyl-1H-pyrazol-5-amine with alkynoates or alkynamides has been demonstrated as a method to construct fused pyrazolo[1,5-a]quinazolines. rsc.org This [5+1] annulation process exhibits high atom economy and functional group tolerance. The phenyl ring can also be substituted, and the nature of these substituents can influence the reactivity of the pyrazole core.
Amine Functionalization for Advanced Derivatives
The exocyclic amino group at the C5 position is a key handle for introducing a wide range of functionalities. This amine can be acylated or sulfonylated to form amide and sulfonamide derivatives, respectively. beilstein-journals.org For example, reaction with arylsulfonyl chlorides after reduction of a nitro group to an amino group can yield sulfonamide derivatives. beilstein-journals.org
The amino group also serves as a nucleophile in condensation reactions to form fused heterocyclic systems. For instance, reaction with β-diketo esters can lead to the formation of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. sigmaaldrich.com The relative nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms can be a critical factor in determining the regiochemical outcome of these cyclization reactions. kfas.org.kw
The following table highlights some of the functionalization reactions of the amine group in 3-phenyl-1H-pyrazol-5-amine.
| Reagent | Reaction Type | Product Type | Reference |
| Azido(6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone | Condensation | Urea (B33335) derivatives | sigmaaldrich.com |
| Thioglycolic acid | Condensation | 2-Mercaptoacetamide analogs | sigmaaldrich.com |
| Substituted β-diketo esters | Condensation/Cyclization | Substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters | sigmaaldrich.com |
| Ethoxycarbonyl isothiocyanate | Addition | N-ethoxycarbonylthiourea derivative | sigmaaldrich.com |
| Indole-3-carboxaldehyde | Condensation/Cyclization | Heterobiaryl pyrazolo[3,4-b]pyridines | sigmaaldrich.com |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a powerful platform for the parallel synthesis of libraries of pyrazole derivatives, which is particularly valuable in drug discovery. acs.org A general method for the solid-phase synthesis of novel pyrazolo[1,5-a] rsc.orgacs.orgresearchgate.net-triazine derivatives has been developed. acs.org This approach utilizes a resin-bound pyrazole as a key intermediate, which is then subjected to cyclization reactions with various isocyanates to generate a diverse set of products in high yield and purity. acs.org
The solid-phase synthesis of 5-aminopyrazoles has also been reported, where these resin-bound compounds serve as precursors for the preparation of more complex heterocyclic systems like pyrazolo[5,1-d] rsc.orgacs.orgresearchgate.nettetrazine-4(3H)-ones. nih.gov These techniques facilitate the efficient generation of diverse molecular scaffolds based on the 3-phenyl-1H-pyrazol-5-amine core.
Advanced Synthetic Techniques and Reaction Cascade Development
Modern synthetic organic chemistry has seen the advent of sophisticated techniques that enable the efficient construction of complex molecules. For 3-phenyl-1H-pyrazol-5-amine, these methods have been instrumental in developing novel heterocyclic frameworks.
Transition Metal-Catalyzed Annulation Reactions (e.g., Rh(III)-catalyzed C-H Activation/Cyclization)
Rhodium(III)-catalyzed C-H activation and cyclization have emerged as powerful strategies for the synthesis of fused heterocyclic systems. researchgate.netacs.org In one notable application, a Rh(III)-catalyzed [5+1] annulation of 3-phenyl-1H-pyrazol-5-amine with alkynoates or alkynamides has been developed to produce pyrazolo[1,5-a]quinazolines. rsc.org This one-pot procedure is characterized by its broad substrate scope, tolerance of various functional groups, and high atom economy. rsc.org The reaction proceeds through a cascade of C-H activation and cyclization, highlighting the potential of transition metal catalysis in constructing diverse pyrazolo[1,5-a]quinazoline frameworks. rsc.org Mechanistic studies suggest a pathway that addresses previous limitations in the synthesis of such compounds. rsc.org
This methodology has been extended to the C-H indolation of 8-methylquinolines with 2-alkynylanilines via sp³ C-H activation, leading to indole-tethered quinoline (B57606) derivatives. nih.gov Furthermore, when applied to quinoline-N-oxide, it yields biologically relevant oxindolyl-quinolines through a sequence involving C(sp²)-H bond activation, regioselective alkyne insertion, oxygen-atom-transfer (OAT), and intramolecular nucleophilic cyclization. nih.gov
A similar Rh(III)-catalyzed C–H activation/cyclization cascade has been employed in the reaction of cyclic 2-diazo-1,3-diketones with N-arylamides. acs.orgnih.gov This process, which results in the formation of N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in good to excellent yields, proceeds via intermolecular C-C bond formation followed by intramolecular C-N bond formation. acs.orgnih.gov The reaction is notable for its efficiency, operational simplicity, and the production of only water and nitrogen as byproducts. acs.orgnih.gov
Oxidative Dimerization and Coupling Reactions
Oxidative coupling reactions provide a direct method for the formation of new bonds. For pyrazol-5-amines, including the 3-phenyl derivative, these reactions have been utilized to synthesize novel azo compounds and fused heterocyclic systems. nih.gov
One approach involves an I₂/TBHP promoted oxidative C-N bond formation, leading to the synthesis of symmetrical and asymmetrical aromatic azo compounds. dntb.gov.ua This metal-free protocol allows for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halogenosuccinimides (NXS), yielding 4-halogenated pyrazole derivatives in moderate to excellent yields. dntb.gov.uabeilstein-archives.org The reaction is performed at room temperature in dimethyl sulfoxide (DMSO), which acts as both a catalyst and a solvent. dntb.gov.ua
Another strategy employs a copper-catalyzed oxidative dehydrogenative coupling of pyrazol-5-amines to selectively form azopyrrole derivatives. nih.govnih.govacs.org This can be achieved through two distinct pathways: one that simultaneously installs C-I and N-N bonds through iodination and oxidation, and another that involves a direct copper-catalyzed oxidative coupling. nih.govnih.gov The resulting iodo-substituted azopyrroles can be further functionalized via Sonogashira cross-coupling with terminal alkynes. nih.govnih.govacs.org
More recently, a copper-promoted switchable synthesis has been developed for the dimerization of 5-aminopyrazoles, leading to either pyrazole-fused pyridazines or pyrazines. mdpi.com This chemoselective process is achieved through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, with the product outcome being controlled by the reaction conditions. mdpi.com For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with Cu(OAc)₂ and an oxidant like benzoyl peroxide in toluene (B28343) at 100°C yields the corresponding dipyrazole-fused pyridazine (B1198779). mdpi.com
| Reactants | Catalyst/Reagent | Product Type | Yield |
| 3-Aryl-1H-pyrazol-5-amines, NXS | DMSO | 4-Halogenated pyrazole derivatives | Moderate to Excellent |
| Pyrazol-5-amines, I₂/TBHP | - | Azopyrroles | Good to Excellent |
| Pyrazol-5-amines, CuI/1,10-phenanthroline/TBHP | - | Azopyrroles | Moderate to Good |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Cu(OAc)₂, BPO | Toluene | Dipyrazole-fused pyridazine | 58% |
Multi-Component Reactions for Pyrazole Derivatives
Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. nih.gov These reactions are advantageous due to their operational simplicity, time and energy savings, and high bond-forming efficiency. nih.gov
Several MCRs have been developed for the synthesis of pyrazole-containing heterocyclic systems. For instance, pyrano[2,3-c]pyrazole derivatives have been synthesized through a four-component reaction of an aromatic aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and malononitrile, often catalyzed by piperidine. nih.govnih.gov Variations of this reaction have been carried out under different conditions, including using ionic liquids as both catalyst and solvent, or under catalyst-free conditions with ultrasonic irradiation in water. nih.govnih.gov
In a specific example involving a derivative of the title compound, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been used in a three-component reaction with 2-phenyl-1H-indole-3-carbaldehydes and malononitrile to synthesize indol-3-yl substituted pyrano[2,3-c]pyrazoles. nih.gov Another MCR involves the reaction of isatin, ethyl cyanoacetate, and 3-methyl-1-phenyl-2-pyrazolin-5-one to produce spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. nih.gov
Chemical Reactivity and Transformation Analysis
The reactivity of 3-phenyl-1H-pyrazol-5-amine is largely dictated by the presence of the amine group, which can undergo both oxidation and reduction reactions.
Oxidation Reactions of Amine Groups
The amine group of 3-phenyl-1H-pyrazol-5-amine is susceptible to oxidation, which can lead to a variety of products depending on the reaction conditions. Oxidative dehydrogenative coupling reactions, as discussed previously, lead to the formation of azo compounds through the formation of N-N bonds. nih.gov
Under certain conditions, oxidation can lead to ring-opening of the pyrazole core. For example, the oxidation of 1H-pyrazol-5-amines with iodosobenzene (B1197198) (PhIO) can result in the formation of 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this proceeds through a hydroxylamine (B1172632) intermediate followed by the elimination of water. researchgate.net This ring-opening provides a valuable synthon for the construction of other heterocyclic scaffolds. researchgate.net
Electrochemical oxidation of 3-aminopyrazole (B16455) derivatives can also lead to the formation of aza derivatives of pyrazole. researchgate.net
Reduction Reactions to Corresponding Amines
While 3-phenyl-1H-pyrazol-5-amine already contains an amine group, the synthesis of this compound often involves the reduction of a precursor molecule. The most common precursor is the corresponding nitro compound, 3-phenyl-5-nitro-1H-pyrazole.
The reduction of aromatic nitro compounds to amines is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com Several methods are available for this conversion:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This method is generally clean and efficient.
Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For example, the reduction can be carried out using tin and HCl, followed by neutralization with a base to obtain the free amine. youtube.com
Other Reducing Agents: Other reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride can also be employed for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds but tends to form azo compounds with aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com
Electrophilic Substitution on Aromatic Rings
The pyrazole ring system, being aromatic in nature, is susceptible to electrophilic substitution reactions. In the case of 3-phenyl-1H-pyrazol-5-amine, the pyrazole ring is highly activated towards electrophiles due to the presence of the amino group. Research has primarily focused on the substitution at the C4 position of the pyrazole ring, which is the most nucleophilic site. Halogenation is a key example of such transformations.
Halogenation
Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS) as inexpensive and safe halogenating agents. beilstein-archives.orgresearchgate.netbeilstein-archives.org These reactions are typically conducted at room temperature and provide an efficient, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.orgresearchgate.net The solvent, dimethyl sulfoxide (DMSO), has been found to play a dual role as both a solvent and a catalyst in these transformations. beilstein-archives.orgresearchgate.net
The halogenation process is versatile, accommodating various N-halosuccinimides for chlorination, bromination, and iodination. beilstein-archives.org For instance, the reaction of 3-phenyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO yields the corresponding 4-bromo and 4-iodo derivatives in good yields. beilstein-archives.org
Detailed findings from halogenation studies are presented below:
Table 1: Halogenation of 3-Phenyl-1H-pyrazol-5-amine
| Halogenating Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 80% | beilstein-archives.org |
| N-Iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |
| N-Chlorosuccinimide (NCS) | 4-Chloro-3-phenyl-1H-pyrazol-5-amine | Not specified | beilstein-archives.org |
Reaction conditions: Substrate and NXS in DMSO at room temperature.
The methodology is not limited to the parent compound and has been extended to substrates with various substituents on the phenyl ring and the pyrazole nitrogen. beilstein-archives.org For example, N-arylsulfonyl-3-aryl-5-aminopyrazoles can be successfully chlorinated with NCS, producing the target products in yields ranging from 48% to 72%. beilstein-archives.org The reaction also tolerates ester groups on the pyrazole ring. beilstein-archives.org
While substitution on the pyrazole ring is predominant, derivatives with substitutions on the phenyl ring, such as 3-(4-chlorophenyl)-1H-pyrazol-5-amine, are also utilized in various synthetic pathways, indicating that electrophilic substitution on the phenyl ring is a feasible, though less directly explored, transformation for this class of compounds. psgcas.ac.innih.gov
Nitration
The direct nitration of pyrazoles is a known transformation, typically carried out using reagents like a mixture of nitric acid and trifluoroacetic anhydride. researchgate.net This method has been applied to a variety of five-membered heterocycles, including pyrazoles, to afford mononitro derivatives. researchgate.net For pyrazole itself, nitration generally occurs at the 4-position. researchgate.net While specific studies detailing the direct nitration of 3-phenyl-1H-pyrazol-5-amine are not extensively documented in the reviewed literature, the general principles of pyrazole chemistry suggest that nitration would likely occur at the C4-position of the pyrazole ring due to the activating effect of the amino group.
Structural Elucidation and Computational Investigations of 3 Phenyl 1h Pyrazol 5 Amine
Spectroscopic and Crystallographic Analyses for Structural Confirmation
The definitive determination of a molecule's three-dimensional arrangement and its packing in the solid state relies on high-resolution analytical methods. Single-crystal X-ray diffraction, in particular, provides unambiguous structural evidence, which is often complemented by other spectroscopic techniques.
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous structural analysis of pyrazole (B372694) derivatives, especially when the synthesis can result in different regioisomers. mdpi.com For instance, the reaction leading to 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is regiospecific, and only X-ray diffraction could definitively confirm the structure, showing the phenyl group bonded to the imine carbon atom of the pyrazole ring. mdpi.com
The solid-state structures of various pyrazole derivatives have been meticulously characterized, revealing key geometric parameters. In the case of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring and the methoxybenzene group are rotated by 29.41° and 37.01°, respectively, from the central pyrazole ring. mdpi.com Similarly, in another derivative, 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and pyrazole rings are twisted with a dihedral angle of 22.68°. libretexts.org These torsional angles are often a result of steric hindrance between substituents on the rings. libretexts.org
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | C16H15N3O | Orthorhombic | Pbca | a = 14.9638(6) Å b = 6.3639(2) Å c = 28.2466(12) Å | mdpi.com |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | C13H11N5 | Orthorhombic | Pbca | a = 11.3533(7) Å b = 9.4214(5) Å c = 21.6603(14) Å | acs.org |
| 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine | C15H12N6 | Monoclinic | P21/n | a = 15.673(3) Å b = 4.7447(8) Å c = 17.615(3) Å β = 99.067(17)° | nist.gov |
| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | C18H16N2O2 | Monoclinic | P21/c | Not provided | libretexts.org |
The supramolecular architecture of pyrazole derivatives in the solid state is governed by a variety of non-covalent interactions, with hydrogen bonding playing a predominant role. The pyrazole ring itself, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular networks. researchgate.net
In the crystal structure of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, a single, distinct N—H⋯N hydrogen bond links molecules related by symmetry, forming a C(5) chain that propagates parallel to the b-axis. mdpi.com Similarly, crystals of N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine feature chains connected by intermolecular N—H⋯N and C—H⋯N hydrogen bonds. acs.org In addition to hydrogen bonds, π–π stacking interactions are also observed in this structure between the pyrazole and pyridazine (B1198779) rings, with an interplanar distance of 3.6859 Å. acs.org
The nature and combination of hydrogen bond donors (like N-H) and acceptors (like S, O, and N atoms) on the pyrazole derivative dictate the preferred packing motifs. uj.edu.pl Studies on related systems show that the amine group can form close N–H···O contacts with solvent molecules like dimethylformamide (DMF) or with oxygen atoms on adjacent molecules. uj.edu.pl Quantum theory of atoms in molecules (QTAIM) analysis on related structures has quantified these interactions, revealing that N−H···O and C−H···O hydrogen bonds are the predominant intermolecular forces. daneshyari.com The specific combination of these interactions ultimately determines whether the molecules assemble into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional blocks. daneshyari.com
Quantum Chemical Calculations
Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules, offering insights that complement experimental findings. Density Functional Theory (DFT) is a particularly valuable method for exploring molecular geometry, electronic structure, and reactivity.
DFT calculations are widely used to optimize the molecular geometry of pyrazole derivatives and to understand their electronic properties. ias.ac.innih.gov A variety of functionals, such as B3LYP, M06-2X, and CAM-B3LYP, are employed in conjunction with basis sets like TZVP and 6-311+G(d,p) to achieve accurate results. ias.ac.in For example, the geometry of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine and its tautomer were optimized using both B3LYP and M06-2X functionals to predict NMR chemical shifts. ias.ac.in In another study on a novel quinolinone derivative of 3-amino-1-phenyl-pyrazole, the CAM-B3LYP method with a 6-311++G(d,p) basis set was found to provide results that aligned well with experimental data. nih.gov These computational models allow for the precise determination of bond lengths, bond angles, and dihedral angles, confirming the stability of the optimized structure by ensuring the absence of imaginary frequencies in vibrational analysis. nih.gov
The chemical reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov
DFT studies on pyrazole derivatives routinely calculate these FMO energies. For instance, in a study of 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), the HOMO-LUMO gap was calculated to understand its stability and reactivity relative to a potential isomeric byproduct. nih.gov The analysis showed that APPQ possessed lower hardness, higher softness, and greater electrophilicity, indicating it was the more stable and reactive product. nih.gov Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov
| Compound | Computational Method | Key Findings | Ref. |
|---|---|---|---|
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine | DFT: B3LYP, M06-2X / TZVP, 6-311+G(d,p) | Geometry optimization for NMR chemical shift prediction. | ias.ac.in |
| 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | DFT: CAM-B3LYP / 6-311++G(d,p) | Calculation of HOMO-LUMO gap and reactivity descriptors (hardness, softness, electrophilicity). | nih.gov |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | DFT: B3LYP / 6-311G(d) | HOMO-LUMO energy gap calculated at ~4.458 eV, indicating high electronic stability. | nih.gov |
The basicity of a molecule is a fundamental chemical property, quantified in the gas phase by its proton affinity (PA)—the negative of the enthalpy change for protonation—and its gas-phase basicity (GPB), which is the corresponding Gibbs free energy change. nih.govresearchgate.net The pyrazole ring contains multiple nitrogen atoms, making the determination of the primary protonation site a subject of significant interest. For 3-Phenyl-1H-pyrazol-5-amine, potential protonation sites include the exocyclic amino group and the two nitrogen atoms of the pyrazole ring.
Theoretical studies on large libraries of pyrazoles have been conducted to calculate their PA and pKa values. nih.gov A comprehensive study using DFT calculations (B3LYP/6-311++G(d,p)) on 150 pyrazoles highlighted that accurate prediction of basicity requires careful consideration of tautomeric forms and, crucially, accounting for protonation on exocyclic amine groups. nih.gov Experimental studies using 13C NMR in a strong acid like trifluoroacetic acid have also been employed to identify the protonation site in aminopyrazoles. mdpi.com
For 3(5)-substituted pyrazoles, the electronic nature of the substituent plays a key role. Theoretical calculations indicate that electron-donating groups, such as the amino (-NH2) group, tend to stabilize the tautomer where the substituent is at the C3 position. ias.ac.in The presence of the amino group, a strong electron-donating group, is expected to increase the basicity of the pyrazole system. researchgate.net Computational analysis of protonation sites in similar nitrogen-rich heterocyclic systems has shown that identifying the most favorable site involves calculating the proton affinity for each potential location, with the lowest PA value indicating the most stable protonated form. For aminopyrazoles, the competition is primarily between the pyridine-like nitrogen of the ring and the exocyclic amino group. mdpi.comnih.gov
Investigation of Tautomerism and Conformational Landscape
The existence of tautomeric forms is a characteristic feature of many pyrazole derivatives, and 3-phenyl-1H-pyrazol-5-amine is no exception. mdpi.com Theoretical and experimental studies on aminopyrazoles have explored the presence of different tautomers. For 3-phenyl-1H-pyrazol-5-amine, two primary annular tautomers can be considered: the 3-phenyl-1H-pyrazol-5-amine form and the 5-phenyl-1H-pyrazol-3-amine form. Additionally, imine tautomers could potentially exist.
A significant crystallographic study on a series of 3(5)-amino-5(3)-arylpyrazoles has provided definitive evidence for the tautomeric state of 3-phenyl-1H-pyrazol-5-amine in the solid phase. researchgate.net X-ray analysis revealed that in the crystalline state, the molecule exists as the 3-phenyl-1H-pyrazol-5-amine tautomer. researchgate.net This finding is crucial as the nature of the substituent on the phenyl ring has been shown to influence the preferred tautomeric form in related derivatives. researchgate.net
While detailed computational studies on the complete conformational landscape and the relative energies of all possible tautomers of 3-phenyl-1H-pyrazol-5-amine in different media are not extensively documented in the literature, research on analogous compounds provides valuable insights. For instance, computational analyses of other pyrazole derivatives often employ Density Functional Theory (DFT) to predict the stability of various tautomers and conformers. These studies typically indicate that the relative stability of tautomers can be influenced by the solvent environment. acs.org
Table 1: Tautomeric and Conformational Data for 3-Phenyl-1H-pyrazol-5-amine and Related Compounds
| Compound | Method | Findings |
| 3-Phenyl-1H-pyrazol-5-amine | X-ray Crystallography | Exists as the 3-phenyl-1H-pyrazol-5-amine tautomer in the crystal. researchgate.net |
| 3(5)-Amino-5(3)-arylpyrazoles | X-ray Crystallography | The preferred tautomer in the solid state is dependent on the substituent on the phenyl ring. researchgate.net |
| Isatin (related lactam system) | Computational (DFT) | The equilibrium between lactam and lactim tautomers is solvent-dependent. acs.org |
This table presents a summary of findings on the tautomerism and conformation of 3-phenyl-1H-pyrazol-5-amine and related systems.
Noncovalent Interactions Analysis
The supramolecular architecture of 3-phenyl-1H-pyrazol-5-amine in the solid state is dictated by a network of noncovalent interactions. These interactions are fundamental to understanding the crystal packing and can influence the physicochemical properties of the compound.
The primary noncovalent interaction governing the crystal structure of 3-phenyl-1H-pyrazol-5-amine is hydrogen bonding. researchgate.net The X-ray diffraction analysis of its crystal structure revealed that the packing is dominated by N-H···N hydrogen bonds. researchgate.net These bonds form between the amine group of one molecule and a nitrogen atom of the pyrazole ring of a neighboring molecule, leading to the formation of extended chains or more complex networks. This type of hydrogen bonding is a common feature in the crystal structures of aminopyrazoles and plays a significant role in their stability.
The analysis of noncovalent interactions is crucial for crystal engineering, as it allows for the prediction and design of crystal structures with desired properties. The understanding of these interactions in 3-phenyl-1H-pyrazol-5-amine and its derivatives is also important in the context of its potential applications in medicinal chemistry, as these forces can govern the binding of the molecule to biological targets.
Table 2: Noncovalent Interactions in 3-Phenyl-1H-pyrazol-5-amine and a Related Derivative
| Compound | Interaction Type | Observation |
| 3-Phenyl-1H-pyrazol-5-amine | N-H···N Hydrogen Bonds | Governs the crystal packing. researchgate.net |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | C-H···π Contacts | Hirshfeld surface analysis indicates a 12% contribution to crystal packing. |
This table summarizes the key noncovalent interactions identified in the solid state of 3-phenyl-1H-pyrazol-5-amine and a structurally similar compound.
Pharmacological Relevance and Biological Activity Profiling of 3 Phenyl 1h Pyrazol 5 Amine Derivatives
Structure-Activity Relationship (SAR) Studies
The biological efficacy and selectivity of 3-phenyl-1H-pyrazol-5-amine derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in deciphering the contributions of various substituents and structural features to their pharmacological effects.
Impact of Substituent Modifications on Biological Efficacy and Selectivity
Modifications to the core structure of 3-phenyl-1H-pyrazol-5-amine have profound effects on the biological activity of the resulting derivatives. Research has shown that the nature and position of substituents on both the phenyl ring and the pyrazole (B372694) core can significantly influence their potency and selectivity towards specific biological targets. nih.gov
For instance, the introduction of different groups on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to enzymes or receptors. Studies on pyrazole-based inhibitors have demonstrated that methoxy (B1213986) groups on the phenyl ring can enhance inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). Conversely, the addition of a trifluoromethyl group can increase lipophilicity and metabolic stability, which is a desirable trait for kinase inhibitors.
Furthermore, substitutions on the pyrazole ring itself are critical. Halogenation at the C-4 position of the pyrazole ring, for example, has been explored to create novel derivatives. beilstein-archives.org The nature of the substituent at the N-1 position of the pyrazole ring also plays a crucial role. The introduction of lipophilic moieties, such as methyl or phenyl groups, at this position has been shown to decrease inhibitory activity against certain enzymes, highlighting the importance of an unsubstituted N-1 position for optimal activity in some cases. nih.gov
The following table summarizes the impact of key substituent modifications on the biological activity of 3-phenyl-1H-pyrazol-5-amine derivatives:
| Modification | Position | Effect on Biological Activity | Example Target |
| Methoxy Group | Phenyl Ring | Enhances inhibitory activity | Cyclooxygenase-2 (COX-2) |
| Trifluoromethyl Group | Phenyl Ring | Increases lipophilicity and metabolic stability | Kinases |
| Halogenation (Br, I, Cl) | C-4 of Pyrazole | Creates novel derivatives with potential for varied activity | - beilstein-archives.org |
| Lipophilic Groups (Methyl, Phenyl) | N-1 of Pyrazole | Decreases inhibitory activity in some cases | Meprin α and β nih.gov |
Elucidation of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 3-phenyl-1H-pyrazol-5-amine derivatives, the key pharmacophoric features typically include a combination of hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.
The pyrazole ring itself is a critical component of the pharmacophore, with the nitrogen atoms often participating in hydrogen bonding interactions with the target protein. The amino group at the 5-position serves as a crucial hydrogen bond donor. The phenyl group at the 3-position generally contributes to hydrophobic interactions within the binding pocket of the target.
Mechanisms of Action at the Molecular Level
The therapeutic potential of 3-phenyl-1H-pyrazol-5-amine derivatives stems from their ability to interact with specific molecular targets and modulate key cellular pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
Derivatives of 3-phenyl-1H-pyrazol-5-amine have been shown to exert their effects by binding to and modulating the activity of a variety of molecular targets, most notably enzymes and receptors.
As enzyme inhibitors, these compounds can block the active site of enzymes, preventing the binding of the natural substrate and thereby inhibiting the enzyme's function. For example, certain derivatives have demonstrated inhibitory activity against kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The binding typically involves a combination of hydrogen bonds, and hydrophobic interactions with the amino acid residues in the enzyme's active site.
In the case of meprin α and β, which are metalloproteases, 3,5-diphenylpyrazole (B73989) derivatives have shown high inhibitory potency. nih.gov The pyrazole scaffold serves as a suitable core for structural modifications to optimize binding to these enzymes. nih.gov
Modulation of Cellular Pathways
By interacting with specific molecular targets, 3-phenyl-1H-pyrazol-5-amine derivatives can modulate various cellular pathways, leading to their observed biological effects.
For instance, inhibition of kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. By blocking these pathways, pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.gov
Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases. For example, certain pyrazole-benzimidazole hybrids caused MCF-7 breast cancer cells to arrest in the G1 phase by downregulating cyclin D2 and CDK2. nih.gov This disruption of the normal cell cycle progression ultimately inhibits tumor growth. Studies have also indicated that these compounds can lead to the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further contributing to apoptosis. nih.gov
Diverse Biological Activities and Therapeutic Potential
The structural versatility of the 3-phenyl-1H-pyrazol-5-amine scaffold has led to the discovery of derivatives with a wide range of biological activities, suggesting their potential for treating various diseases.
The following table highlights some of the key biological activities and the corresponding therapeutic potential of these derivatives:
| Biological Activity | Therapeutic Potential | Supporting Evidence |
| Anticancer | Treatment of various cancers, including melanoma and breast cancer. nih.gov | Inhibition of BRAF(V600E) signaling pathways in melanoma cells. Induction of apoptosis and cell cycle arrest in breast cancer cells. nih.gov |
| Anti-inflammatory | Management of inflammatory conditions. | Inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. |
| Antimicrobial | Combating bacterial and fungal infections. | Pyrazole derivatives have shown promising results in antimicrobial screening. nih.gov |
| Thrombin Inhibitory | Prevention and treatment of thrombosis. | Certain derivatives exhibit inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade. |
| Meprin Inhibition | Potential for treating diseases associated with dysregulated meprin activity. | High inhibitory potency against meprin α and β. nih.gov |
The anticancer activity of these derivatives is particularly noteworthy. Studies have shown significant cytotoxicity against various cancer cell lines. For example, some derivatives have been found to inhibit the BRAF(V600E) signaling pathway, which is a key driver in certain types of melanoma. Others have demonstrated potent cytotoxic effects against ovarian tumor cell lines. researchgate.net The ability of these compounds to induce apoptosis and disrupt the cell cycle in cancer cells underscores their therapeutic potential in oncology. nih.gov
In addition to their anticancer properties, derivatives of 3-phenyl-1H-pyrazol-5-amine have shown promise as anti-inflammatory agents through the inhibition of COX-2. Their antimicrobial and thrombin inhibitory activities further broaden their potential therapeutic applications. nih.gov
Antineoplastic and Anticancer Activities
Derivatives of 3-phenyl-1H-pyrazol-5-amine have shown considerable promise as anticancer agents, operating through various mechanisms, including the inhibition of key enzymes in cancer progression and direct cytotoxic effects on malignant cells. nih.govresearchgate.net
The FMS-like tyrosine kinase-3 (FLT3) receptor is a critical target in the treatment of acute myeloid leukemia (AML), as mutations in this kinase are found in approximately 30% of AML patients. mdpi.com The 3-phenyl-1H-pyrazol-5-amine scaffold has proven to be an effective template for the design of potent FLT3 inhibitors. researchgate.netnih.gov Researchers have synthesized novel classes of derivatives that exhibit significant inhibitory activity against both wild-type FLT3 and its mutated forms. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have led to the discovery of sulfonamide, carbamate, and urea (B33335) series of FLT3 inhibitors based on the 3-phenyl-1H-pyrazol-5-amine core. researchgate.net Certain potent compounds from these series have demonstrated comparable or even superior potency to established FLT3 inhibitors like sorafenib (B1663141) and ABT-869 in enzymatic and cell-based assays. researchgate.netnih.gov For instance, a selected compound, 12a , not only showed potent inhibition of FLT3 but also caused tumor regression in mouse xenograft models using human leukemia cell lines MOLM-13 and MV4;11. researchgate.netnih.gov Another derivative, compound 8d , also exhibited the ability to cause tumor regression in a MOLM-13 xenograft model. nih.gov
The development of these derivatives was spurred by the need for more effective FLT3 inhibitors, as early clinical data for direct inhibitors showed modest results due to incomplete inhibition of the target kinase. researchgate.netnih.gov The designed compounds based on the 3-phenyl-1H-pyrazol-5-amine scaffold have shown high selectivity for FLT3 over other receptor tyrosine kinases, a desirable trait for targeted cancer therapy. researchgate.net
Table 1: Selected 3-Phenyl-1H-pyrazol-5-amine Derivatives as FLT3 Inhibitors
| Compound | Activity | Model System | Reference |
|---|---|---|---|
| 12a | Potent FLT3 inhibition, tumor regression | MOLM-13 and MV4;11 cell lines, mouse xenograft models | researchgate.net, nih.gov |
| 8d | Growth inhibition of FLT3-mutated cells, tumor regression | MOLM-13 cell line, mouse xenograft model | nih.gov |
| Sulfonamide and Carbamate Series | Potent and selective FLT3 inhibition, in vivo efficacy | Enzymatic and cell-based assays | researchgate.net |
Beyond specific enzyme inhibition, derivatives of 3-phenyl-1H-pyrazol-5-amine have demonstrated broad cytotoxic effects against a variety of human cancer cell lines.
One study reported the synthesis of 1,3,5-triaryl-1H-pyrazole derivatives and their evaluation against several cancer cell lines. researchgate.net Notably, compound 5f and 5l were identified as the most potent in this series. researchgate.net Further research on similar derivatives showed that compound 5a had the best cytotoxic activity against HT-29, U87MG, and MDA-MB-468 cancer cell lines when compared to the standard chemotherapeutic agent, paclitaxel. researchgate.net
In another study, pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c]1,2,4-triazine derivatives were synthesized from a precursor, 2-(4-(5-amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione. benthamdirect.com Many of these newly synthesized compounds exhibited moderate to high anticancer activity against the MCF-7 (breast) and HCT-116 (colon) human cancer cell lines. benthamdirect.com
The cytotoxic potential of pyrazole derivatives has been linked to various mechanisms, including the inhibition of signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and ERK1/2 pathways. nih.gov Some derivatives have also shown selectivity, being more toxic to cancerous cells than to normal cell lines. For example, compound 5a from a series of 5-pyrazolones was selectively toxic to cancerous A431 cells with minimal effect on noncancerous HaCaT cells. nih.gov
Table 2: Cytotoxic Activity of Selected 3-Phenyl-1H-pyrazol-5-amine Derivatives
| Derivative Class | Tested Cell Lines | Notable Compounds | Reference |
|---|---|---|---|
| 1,3,5-Triaryl-1H-pyrazoles | HT-29, MCF-7, AGS, U87MG, MDA-MB-468 | 5f , 5l , 5a | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines | MCF-7, HCT-116 | - | benthamdirect.com |
| 5-Pyrazolones and Urea Derivatives | A431 (skin cancer), HaCaT (noncancerous) | 5a (selective toxicity) | nih.gov |
| Pyrazole-tethered thiazolidine-2,4-diones | SW480 (colon), MCF7 (breast) | 137 , 138 | nih.gov |
| Pyrazole carbaldehyde derivatives | MCF7 (breast) | 43 (potent PI3K inhibitor) | nih.gov |
Anti-inflammatory and Analgesic Properties
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib (B62257) being a prominent example. Derivatives of 3-phenyl-1H-pyrazol-5-amine have also been explored for their potential to mitigate inflammation and pain.
A series of novel 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov All the synthesized compounds in this series were reported to be potent anti-inflammatory agents. nih.gov The compound 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is specifically noted as a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com
The anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. nih.gov However, some analogs may exert their effects through mechanisms independent of prostaglandin (B15479496) synthesis, offering a potential advantage in avoiding the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Antimicrobial and Antifungal Spectrum
The versatility of the 3-phenyl-1H-pyrazol-5-amine scaffold extends to antimicrobial and antifungal activities. Numerous studies have documented the efficacy of its derivatives against a range of bacterial and fungal pathogens.
For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal properties. nih.gov These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov Their antifungal activity was evaluated against various fungal strains like Aspergillus flavus and Penicillium chrysogenum. nih.gov
In another study, pyrazole derivatives synthesized from chalcones showed a moderate degree of potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Similarly, newly synthesized pyrazole derivatives containing a 5-(4-nitrophenyl)furanyl fragment demonstrated a pronounced effect on strains of S. aureus, E. coli, and fungi of the genus Candida. biointerfaceresearch.com The development of 5-(Aryl)-3-phenyl-1H-pyrazole derivatives has also yielded compounds with potent antibacterial and antifungal activities. researchgate.net
Table 3: Antimicrobial and Antifungal Activity of 3-Phenyl-1H-pyrazol-5-amine Derivatives
| Derivative Class | Tested Organisms | Reference |
|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive and Gram-negative bacteria, various fungi | nih.gov |
| Pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides | Gram-positive and Gram-negative bacteria, fungi | mdpi.com |
| 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole derivatives | S. aureus, E. coli, Candida species | biointerfaceresearch.com |
| 5-(Aryl)-3-phenyl-1H-pyrazole derivatives | Bacteria and fungi | researchgate.net |
Enzyme Inhibition Profiles
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for the anti-inflammatory action of many pyrazole-containing compounds. Celecoxib, a selective COX-2 inhibitor, features a 1,5-diaryl pyrazole scaffold. nih.gov Research has been conducted to modify pyrazole structures to achieve potent and selective COX inhibition, which is crucial for developing anti-inflammatory drugs with improved safety profiles. nih.gov
Inspired by the structure of celecoxib, a series of compounds with a 1,3,5-trisubstituted pyrazoline scaffold were synthesized. nih.gov The aim was to enhance potency for inhibiting another enzyme, phosphodiesterase 5 (PDE5), while eliminating COX-2 inhibitory activity. nih.gov This highlights the adaptability of the pyrazole core for creating selective enzyme inhibitors. The study successfully developed new compounds with significantly improved potency for PDE5 inhibition and no COX-2 activity, demonstrating that structural modifications can fine-tune the enzyme inhibition profile. nih.gov
Human Carbonic Anhydrase (hCA) I and II Inhibition
Derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. These cytosolic enzymes are involved in numerous physiological processes, and their inhibition is a target for diuretic and anti-glaucoma drugs.
One study synthesized a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and evaluated their inhibitory activity against hCA I and II. nih.govmdpi.comd-nb.info The results, detailed in the table below, indicate that these compounds are effective inhibitors of both isoforms. Notably, the substitution pattern on the phenyl ring influenced the inhibitory potency. For instance, compounds with bromine or fluorine substituents were identified as particularly potent, suggesting these as lead compounds for further investigation. mdpi.com
| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) |
|---|---|---|---|
| 9 | -H | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 10 | -CH3 | 446.4 ± 66.8 | 512.9 ± 122.5 |
| 11 | -OCH3 | 401.2 ± 103.7 | 499.7 ± 111.4 |
| 12 | -Cl | 324.5 ± 11.2 | 422.1 ± 98.6 |
| 13 | -F | 320.1 ± 15.3 | 415.8 ± 101.3 |
| 14 | -Br | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 15 | -NO2 | 388.6 ± 44.5 | 487.3 ± 109.8 |
| 16 | -CF3 | 476.9 ± 78.1 | 555.2 ± 134.7 |
| Acetazolamide (Reference) | - | 278.8 ± 44.3 | 293.4 ± 46.4 |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters. Its inhibition is a significant strategy in the management of neurodegenerative disorders such as Parkinson's disease.
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives bearing an imine linker were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B from goat liver. nih.gov Several of these compounds demonstrated potent and selective inhibition of MAO-B. The inhibitory potential was found to be influenced by the nature of the substituent on the imine nitrogen. For example, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was identified as a highly selective MAO-B inhibitor. nih.gov
Another study on halogenated pyrazolines revealed that substitutions on the phenyl ring at the fifth position of the pyrazoline core led to potent MAO-B inhibition. nih.gov Specifically, a compound with a fluorine substitution, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), exhibited the highest potency against MAO-B with an IC50 value of 0.063 µM. nih.gov The study also highlighted that this compound is a reversible and competitive inhibitor of MAO-B. nih.gov
| Compound | Substituent | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| EH1 | -H | 5.38 | - | > 1.86 |
| EH6 | -Cl | 0.40 | - | > 55.8 |
| EH7 | -F | 0.063 | 0.034 ± 0.0067 | 133.0 |
| EH8 | -Br | 0.69 | - | > 6.25 |
Neurological and Central Nervous System Activities (e.g., Antipsychotic-like effects)
While the pyrazole nucleus is present in various compounds with known antipsychotic effects, such as CDPPB, specific research detailing the antipsychotic-like activities of 3-Phenyl-1H-pyrazol-5-amine derivatives was not prominently found in the reviewed literature. mdpi.com The general pharmacological profile of pyrazole derivatives suggests potential for central nervous system activity, but dedicated studies on the antipsychotic effects of this specific class of compounds are not extensively documented.
Diuretic Activity
The inhibition of carbonic anhydrase is a well-established mechanism for diuretic action. Given that derivatives of 3-Phenyl-1H-pyrazol-5-amine have shown potent inhibition of hCA I and II, it can be inferred that these compounds may possess diuretic properties. d-nb.info However, direct in vivo studies confirming the diuretic activity of 3-Phenyl-1H-pyrazol-5-amine derivatives were not identified in the reviewed scientific literature.
Antioxidant Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals.
Several studies have explored the antioxidant potential of 3-Phenyl-1H-pyrazol-5-amine derivatives. One study synthesized novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and evaluated their antioxidant activity using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The results indicated that these compounds possess significant antioxidant capabilities. The presence of the NH proton in the pyrazole ring is believed to contribute to this activity. nih.gov Another study on 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carbohydrazide derivatives also reported notable radical scavenging properties.
| Compound Type | Assay | Finding |
|---|---|---|
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent radical scavenging activity. nih.gov |
| 1,5-Diarylpyrazoles | DPPH Radical Scavenging | Good radical scavenging activity compared to ascorbic acid. nih.gov |
| 3,5-Diarylpyrazole | DPPH Radical Scavenging | Potent radical scavenging activity. nih.gov |
| Bipyrazole derivatives | DPPH Radical Scavenging | Good scavenging activity (19% at 10-4 M). nih.gov |
Advanced Applications in Chemical Sciences
Role as Building Blocks for the Synthesis of Complex Molecules
3-Phenyl-1H-pyrazol-5-amine is a highly valued building block in organic synthesis due to its polyfunctional nature, which includes a phenyl group, a pyrazole (B372694) ring, and an amino group. These features provide multiple reactive sites for constructing more complex molecular architectures, particularly fused heterocyclic systems. mdpi.com
A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic heteroaromatic compounds are of great interest due to their wide range of biological activities. The synthesis is typically achieved through the condensation reaction of 3-Phenyl-1H-pyrazol-5-amine with various dicarbonyl compounds or their equivalents. researchgate.netnih.gov For instance, reaction with substituted β-diketo esters leads to the formation of substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters. sigmaaldrich.com Similarly, condensation with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with high regioselectivity. researchgate.net The reaction's regioselectivity is attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom of the pyrazole ring. researchgate.net
Furthermore, 3-Phenyl-1H-pyrazol-5-amine can undergo Rh(III)-catalyzed C–H activation and annulation with alkynoates or alkynamides to produce pyrazolo[1,5-a]quinazolines. rsc.org This [5 + 1] annulation process is notable for its high atom economy and tolerance of various functional groups. rsc.org The versatility of 3-Phenyl-1H-pyrazol-5-amine as a synthetic intermediate is also demonstrated in its reactions to form other heterocyclic systems like imidazo[1,2-b]pyrazoles and pyrazolo[3,4-b]pyridines. sigmaaldrich.comscirp.org
The following table summarizes some of the complex molecules synthesized using 3-Phenyl-1H-pyrazol-5-amine as a building block:
| Starting Material(s) | Resulting Complex Molecule | Reaction Type |
| 3-Phenyl-1H-pyrazol-5-amine and substituted β-diketo esters | Substituted 2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylic esters | Condensation |
| 3-Phenyl-1H-pyrazol-5-amine and sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine derivatives | Condensation |
| 3-Phenyl-1H-pyrazol-5-amine and alkynoates/alkynamides | Pyrazolo[1,5-a]quinazolines | Rh(III)-catalyzed [5 + 1] annulation |
| 3-Phenyl-1H-pyrazol-5-amine and hydroximoyl chloride | 3-Nitroso-2-aryl-6-phenyl-1H-imidazo[1,2-b]pyrazoles | Cyclocondensation |
| 3-Phenyl-1H-pyrazol-5-amine and indole-3-carboxaldehyde | Heterobiaryl pyrazolo[3,4-b]pyridines | Condensation |
Contributions to Materials Science and Engineering
The unique chemical structure of 3-Phenyl-1H-pyrazol-5-amine and its derivatives makes them valuable components in the field of materials science, contributing to the development of advanced polymers, nonlinear optical materials, and chemical sensors.
While direct applications of 3-Phenyl-1H-pyrazol-5-amine in commercially available polymers and coatings are not widely documented, the broader class of aromatic polyamides, which can be synthesized from amine and carboxylic acid monomers, are known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netnih.gov The incorporation of bulky side groups or the use of N-substituted monomers can improve the solubility and processability of these polymers by disrupting intermolecular hydrogen bonding and reducing crystallinity. researchgate.net The synthesis of novel polyamides with pendent N-phenyl imide groups has been explored to enhance these properties. researchgate.net Although specific examples using 3-Phenyl-1H-pyrazol-5-amine are not detailed, its aromatic nature and reactive amine group make it a potential candidate for inclusion as a comonomer in the synthesis of specialty polyamides or other polymers where specific electronic or chelating properties are desired.
Derivatives of pyrazole have garnered significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.netresearchgate.net The NLO response of these materials arises from the interaction of intense laser light with the molecule, leading to changes in the light's frequency. The molecular structure of pyrazole derivatives, often featuring donor and acceptor groups connected by a π-conjugated system, facilitates this effect. researchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various pyrazole derivatives. researchgate.net These studies have shown that the presence of electron-donating and electron-withdrawing groups on the pyrazole ring can significantly enhance the molecular hyperpolarizability, a key parameter for NLO activity. researchgate.net For instance, the introduction of nitro groups has been shown to enhance the NLO effects in some pyrazole derivatives. researchgate.net While research is ongoing, the potential of pyrazole-based compounds, including derivatives of 3-Phenyl-1H-pyrazol-5-amine, as candidate NLO materials is a promising area of investigation. researchgate.netresearchgate.net
Pyrazole derivatives have emerged as a significant class of chemosensors for the detection of various metal ions. nih.govrsc.org Their ability to form stable complexes with metal ions, coupled with their favorable photophysical properties, makes them ideal candidates for use in colorimetric and fluorescent sensors. nih.gov These sensors offer advantages such as rapid response times, high sensitivity, and selectivity. nih.gov
The pyrazole scaffold can be functionalized with different moieties to enhance its complexing behavior and tune its photophysical response to specific ions. nih.gov For example, pyrazole-based chemosensors have been developed for the detection of a wide range of metal ions, including Hg²⁺, Al³⁺, Cu²⁺, Fe³⁺, and Cr³⁺. nih.gov The detection mechanism often involves a change in color or fluorescence intensity upon binding of the metal ion to the sensor molecule. nih.govnih.gov For instance, some pyrazole-based sensors exhibit a "turn-off" fluorescence response in the presence of Cu²⁺ due to the paramagnetic nature of the ion. nih.gov The development of these sensors is of great importance for applications in environmental monitoring, industrial process control, and human health. nih.gov
The following table highlights some examples of pyrazole-based chemosensors and the ions they detect:
| Sensor Type | Detected Ion(s) | Detection Method |
| Pyrene-pyrazole rotamer | Hg²⁺ | Fluorescence |
| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric and Fluorescence |
| Imine-based pyrazole ligand | Cu²⁺ | Colorimetric |
| Pry-Flu (pyrazole-based) | Ni²⁺ | Colorimetric and Fluorescence |
| Pry-R6G (pyrazole-based) | Al³⁺ | Colorimetric and Fluorescence |
Applications in Biochemical Research and Diagnostic Tools
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and derivatives of 3-Phenyl-1H-pyrazol-5-amine have shown potential in various areas of biochemical research and as components of diagnostic tools. nih.govresearchgate.net The biological activity of pyrazole derivatives is diverse, encompassing roles as enzyme inhibitors and probes for biological systems. researchgate.netnih.gov
For example, certain pyrazole derivatives have been investigated for their ability to inhibit amine oxidases, enzymes involved in the metabolism of neurotransmitters and other biogenic amines. researchgate.net The inhibitory activity of these compounds highlights their potential as research tools to study the function of these enzymes and as starting points for the development of therapeutic agents. researchgate.net
Furthermore, the fluorescent properties of some pyrazole derivatives make them suitable for use as probes in biological imaging and as components of diagnostic assays. rsc.org Colorimetric and fluorescent probes based on small organic molecules like pyrazoles are valuable for providing dynamic information about the localization and quantity of specific ions and molecules within biological systems without the need for genetic modification. rsc.org
Future Perspectives and Research Challenges for 3 Phenyl 1h Pyrazol 5 Amine Research
Development of Novel and Sustainable Synthetic Pathways
While several methods exist for the synthesis of 3-phenyl-1H-pyrazol-5-amine and its derivatives, the development of novel and sustainable synthetic pathways remains a significant research challenge. heteroletters.org Current methods can sometimes involve harsh reaction conditions, toxic reagents, or produce undesirable byproducts. beilstein-archives.org
Future research will likely focus on:
Green Chemistry Approaches: Utilizing environmentally friendly solvents, such as water or ethanol, and catalysts to minimize waste and energy consumption. tandfonline.com Microwave-assisted synthesis has already shown promise in accelerating reactions and improving yields for 3-aryl-1H-pyrazol-5-amines. heteroletters.orgmaynoothuniversity.ie
Continuous Flow Synthesis: This technique offers better control over reaction parameters, leading to improved yields, purity, and safety, particularly for large-scale production. A continuous process for manufacturing 3-phenyl-1H-pyrazol-5-amine has demonstrated enhanced impurity control and scalability. acs.orgacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. Rh(III)-catalyzed C–H activation/annulation reactions represent a step in this direction, demonstrating high atom economy.
A notable advancement is the metal-free, room-temperature C4-halogenation of 3-phenyl-1H-pyrazol-5-amine derivatives using N-halosuccinimides (NXS) in DMSO, which serves as both a solvent and a catalyst. This method provides a regioselective and scalable route to valuable synthetic intermediates.
Advanced Pharmacological Screening and Target Identification for New Therapeutic Areas
Derivatives of 3-phenyl-1H-pyrazol-5-amine have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and thrombin-inhibitory effects. heteroletters.org However, a deeper understanding of their mechanisms of action and the identification of novel therapeutic targets are crucial for their clinical translation.
Future research directions include:
High-Throughput Screening (HTS): Employing HTS to screen large libraries of 3-phenyl-1H-pyrazol-5-amine derivatives against a wide range of biological targets to identify new therapeutic leads.
Target Deconvolution: For compounds with known bioactivity, identifying the specific molecular targets responsible for their therapeutic effects. This can involve techniques like affinity chromatography, proteomics, and genetic approaches. For instance, some pyrazole (B372694) derivatives have been found to inhibit kinases, thereby modulating cellular processes like signal transduction and cell proliferation.
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in emerging disease areas beyond the current focus. For example, their potential as antiviral or neuroprotective agents could be explored. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, derived from aminopyrazoles, has shown a wide range of activities, including anxiolytic and antischistosomal effects. nih.gov
Computational Design and Predictive Modeling for Enhanced Bioactivity and Selectivity
Computational tools are becoming indispensable in modern drug discovery and materials science. For 3-phenyl-1H-pyrazol-5-amine research, these approaches can accelerate the design and optimization of new derivatives with improved properties.
Key areas of focus will be:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of 3-phenyl-1H-pyrazol-5-amine derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Docking: Using molecular docking simulations to predict the binding modes of these compounds with their biological targets. This can provide insights into the key interactions responsible for bioactivity and guide the design of more potent and selective inhibitors. sci-hub.se Molecular docking studies have been used to investigate the interaction of derivatives with targets like human monoamine oxidases. researchgate.net
Pharmacophore Modeling: Creating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to virtually screen large compound databases to identify new hits. maynoothuniversity.ie
Predictive ADMET Modeling: Developing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. tandfonline.com
Exploration of New Applications in Emerging Fields and Interdisciplinary Research
The unique chemical structure of 3-phenyl-1H-pyrazol-5-amine makes it a versatile building block for applications beyond pharmaceuticals. Interdisciplinary research will be key to unlocking its full potential.
Potential new applications include:
Materials Science: Synthesizing novel polymers and advanced materials with unique optical or electronic properties. For instance, it is a precursor for heterocyclic azo dyes used in textiles, enhancing color fastness and thermal stability. arabjchem.org
Agrochemicals: Developing new herbicides, fungicides, or insecticides, as pyrazole derivatives are known to have activity in this area. heteroletters.org
Coordination Chemistry: Utilizing the amino group for the formation of Schiff bases and subsequent metal chelation for catalytic applications.
Addressing Specificity and Potency Gaps in Current Derivatives
While many derivatives of 3-phenyl-1H-pyrazol-5-amine have shown promising biological activity, there is often a need to improve their specificity and potency to minimize off-target effects and enhance therapeutic efficacy.
Research efforts will need to concentrate on:
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the pyrazole core, the phenyl ring, and the amino group affect potency and selectivity. For example, in a series of thrombin inhibitors, a 3-pyridyl substituent was found to be significantly more potent than a 3-phenyl substituent. nih.gov
Fragment-Based Drug Design (FBDD): Using FBDD to identify small molecular fragments that bind to specific pockets on the target protein. These fragments can then be grown or linked together to create highly potent and selective inhibitors.
Hybrid Molecule Design: Combining the 3-phenyl-1H-pyrazol-5-amine scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity.
By systematically addressing these research challenges and exploring new avenues, the scientific community can continue to unlock the vast potential of 3-phenyl-1H-pyrazol-5-amine and its derivatives for a wide range of applications in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using hydrazine derivatives and carbonyl precursors. For example, benzoylacetonitrile reacts with 2-(4-methoxyphenyl)hydrazinium chloride under reflux in ethanol to yield 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine regiospecifically . Key variables include solvent choice (e.g., ethanol vs. DMSO), temperature (80–120°C), and acid catalysts (e.g., POCl₃). Regioselectivity is driven by electronic effects of substituents on the hydrazine and carbonyl components. Characterization via / NMR and IR confirms the pyrazole backbone and substituent positions .
Q. Which spectroscopic and crystallographic techniques are critical for unambiguous structural confirmation?
- Methodological Answer :
- NMR : NMR identifies amine protons (δ ~3.8–5.9 ppm) and aromatic protons (δ ~7.0–7.8 ppm). NMR distinguishes carbonyl carbons (δ ~145–151 ppm) .
- X-ray Diffraction : Single-crystal X-ray diffraction resolves ambiguities in tautomerism or regiochemistry. For example, crystallography confirmed the 3-phenyl substitution in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, ruling out alternative regioisomers .
- IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the pyrazole core .
Advanced Research Questions
Q. How can halogenation reactions be optimized for functionalizing 3-phenyl-1H-pyrazol-5-amine, and what factors affect yield?
- Methodological Answer : Halogenation (Cl, Br, I) at the pyrazole C4 position is achieved using N-halosuccinimides (NXS) in DMSO under N₂. For example, NCS (N-chlorosuccinimide) reacts with 3-phenyl-1-tosyl-1H-pyrazol-5-amine to yield 4-chloro derivatives in 55–72% yields. Electron-withdrawing substituents (e.g., sulfonyl groups) reduce yields due to steric hindrance, while aryl groups enhance reactivity .
- Example Conditions :
| Substrate | Halogenating Agent | Solvent | Yield (%) |
|---|---|---|---|
| 3-Aryl-1-tosyl-pyrazolamine | NCS | DMSO | 55–72 |
| 3-Phenyl-pyrazolamine | NBS | DMSO | 70–80 |
Q. What strategies resolve contradictions in tautomeric or regiochemical assignments during structural analysis?
- Methodological Answer : Ambiguities arise in annular tautomerism (e.g., 1H-pyrazol-5-amine vs. 1H-pyrazol-3-amine) or regiochemistry. Solutions include:
- X-ray Crystallography : Definitive assignment via bond-length analysis (e.g., C–N vs. C–C distances in the pyrazole ring) .
- 2D NMR : NOESY or HMBC correlations map proton-proton and proton-carbon connectivity. For example, HMBC cross-peaks between the amine proton and C5 confirm the 5-amine position .
- Computational Modeling : DFT calculations predict stable tautomers and compare experimental vs. theoretical spectra .
Q. How do substituents on the phenyl ring influence biological activity, and what pharmacophore models apply?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting binding to targets like cyclooxygenase-2 (COX-2) or kinases. For example:
- Methoxy Groups : Enhance COX-2 inhibition by mimicking natural substrate interactions .
- Trifluoromethyl Groups : Increase lipophilicity and metabolic stability, as seen in pyrazole-based kinase inhibitors .
- Pharmacophore Design : A 1,5-diarylpyrazole scaffold is critical for COX-2 inhibition, with the amine group acting as a hydrogen-bond donor .
Data Contradictions and Optimization
Q. Why do certain synthetic routes yield low efficiency, and how can reaction conditions be improved?
- Methodological Answer : Low yields often stem from:
- Steric Hindrance : Bulky substituents (e.g., naphthalen-2-ylsulfonyl) reduce reactivity in halogenation (e.g., 32% yield for 5h vs. 60% for phenylsulfonyl derivatives) .
- Solvent Effects : Polar aprotic solvents (DMSO) enhance NXS reactivity compared to ethanol .
- Catalysis : Copper(II) ions or tert-butylphosphonic acid improve cyclization efficiency in multicomponent reactions .
Emerging Applications
Q. What non-pharmaceutical applications exist for 3-phenyl-1H-pyrazol-5-amine derivatives?
- Methodological Answer :
- Energetic Materials : Derivatives like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine exhibit high-density (1.61–2.92 g cm⁻³) and thermal stability (171–270°C), suitable for green primary explosives .
- Fluorescent Probes : ZnCl₂ complexes of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine show aggregation-induced emission (AIE), with bathochromic shifts in solid-state fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
